2,5-Dichloro-4-oxohex-2-enedioate(2-)

Description

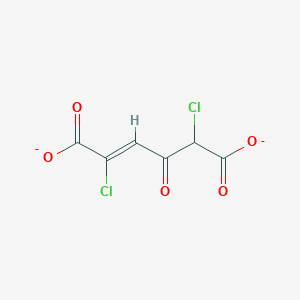

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2Cl2O5-2 |

|---|---|

Molecular Weight |

224.98 g/mol |

IUPAC Name |

(Z)-2,5-dichloro-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H4Cl2O5/c7-2(5(10)11)1-3(9)4(8)6(12)13/h1,4H,(H,10,11)(H,12,13)/p-2/b2-1- |

InChI Key |

PLPVRWUZGSFJJB-UPHRSURJSA-L |

Isomeric SMILES |

C(=C(/C(=O)[O-])\Cl)\C(=O)C(C(=O)[O-])Cl |

Canonical SMILES |

C(=C(C(=O)[O-])Cl)C(=O)C(C(=O)[O-])Cl |

Origin of Product |

United States |

Chemical Identity and Nomenclature Within Research Literature

2,5-Dichloro-4-oxohex-2-enedioate(2-) is the dianionic form of (2E)-2,5-dichloro-4-oxohex-2-enedioic acid. In scientific literature, it is recognized as an oxo dicarboxylate, which is formed by the deprotonation of both of the carboxylic acid groups. capes.gov.br The compound's structure and nomenclature are crucial for its identification within complex biochemical pathways.

Chemically, it is classified as a medium-chain keto acid derivative, characterized by a six-carbon chain. researchgate.net Its systematic IUPAC name is (E)-2,5-dichloro-4-oxohex-2-enedioate. researchgate.net The molecule is aliphatic and acyclic, containing two chlorine atoms, a ketone group, and two carboxylate groups, which define its reactivity and role as a metabolic intermediate. researchgate.netnih.gov

Interactive Table 1: Chemical Identifiers for 2,5-Dichloro-4-oxohex-2-enedioate(2-)

| Identifier | Value |

| IUPAC Name | (E)-2,5-dichloro-4-oxohex-2-enedioic acid |

| Molecular Formula | C₆H₄Cl₂O₅ |

| CAS Number | Not Available |

| ChEBI ID | CHEBI:19373 capes.gov.brnih.gov |

| PubChem CID | 5282172 researchgate.net |

| InChI Key | PLPVRWUZGSFJJB-OWOJBTEDSA-N researchgate.net |

Historical Context of Research and Initial Discovery

The discovery of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is not marked by a singular event but is rather a part of the broader scientific endeavor to understand the microbial degradation of pentachlorophenol (B1679276) (PCP), a pesticide first introduced in the 1930s. nih.govwikipedia.org Research into the biodegradation of this toxic and persistent compound gained momentum in the latter half of the 20th century. nih.govcdc.gov

Initial studies in the 1980s identified various microorganisms capable of degrading PCP. asm.orgasm.org The focus soon shifted to elucidating the specific metabolic pathways involved. Key breakthroughs occurred in the early 1990s with research on bacteria such as Sphingobium chlorophenolicum (at the time classified as Flavobacterium sp. ATCC 39723). nih.govnih.gov A 1992 study was pivotal in purifying and characterizing tetrachloro-p-hydroquinone reductive dehalogenase, an enzyme that catalyzes the conversion of tetrachlorohydroquinone (B164984) to 2,6-dichlorohydroquinone (B128265). nih.gov This work laid the foundation for identifying the subsequent steps in the pathway.

The existence of 2,5-Dichloro-4-oxohex-2-enedioate(2-) was established through the characterization of the enzyme that produces it: 2,6-dichlorohydroquinone 1,2-dioxygenase (PcpA). nih.gov This enzyme facilitates the cleavage of the aromatic ring of 2,6-dichlorohydroquinone, leading to the formation of an unstable intermediate which is then converted to 2-chloromaleylacetate. nih.gov The compound 2,5-Dichloro-4-oxohex-2-enedioate(2-) is understood to be this transient product of the ring-cleavage step. The evolution of this degradation pathway is thought to be a relatively recent "patchwork" of recruited enzymes from other metabolic routes, assembled in response to the environmental presence of xenobiotics like PCP. nih.govresearchgate.net

Overview of Academic Significance and Research Domains

Fundamental Structural Features and Isomerism

2,5-Dichloro-4-oxohex-2-enedioate(2-) is characterized by a six-carbon backbone featuring a ketone group at the fourth carbon, a carbon-carbon double bond between the second and third carbons, and chlorine atoms attached to the second and fifth carbons. nih.govebi.ac.uk The presence of two carboxylate groups at either end of the chain classifies it as a dicarboxylic acid. nih.govebi.ac.uk The IUPAC name for the neutral form of this compound is (2E)-2,5-dichloro-4-oxohex-2-enedioic acid. nih.govebi.ac.uk

The structural formula of 2,5-dichloro-4-oxohex-2-enedioate(2-) is C₆H₂Cl₂O₅²⁻. nih.gov Key structural features include:

α,β-Unsaturated Ketone: The arrangement of the double bond and the ketone group forms a conjugated system, which influences the molecule's electronic properties and reactivity. uobabylon.edu.iq

Dichlorination: The presence of two chlorine atoms, one at an sp²-hybridized carbon and another at an sp³-hybridized carbon, significantly impacts the molecule's polarity, reactivity, and spectroscopic signatures.

Dicarboxylate: The two carboxylate groups are the sites of negative charge and can participate in hydrogen bonding and coordination with metal ions.

Isomerism:

Several forms of isomerism are theoretically possible for 2,5-dichloro-4-oxohex-2-enedioate(2-):

Geometric Isomerism: The carbon-carbon double bond between C2 and C3 can exist in either a cis (Z) or trans (E) configuration. The designation "(E)" in the IUPAC name indicates that the higher priority groups on each carbon of the double bond are on opposite sides. nih.govyoutube.com For 2,5-dichloro-4-oxohex-2-enedioic acid, the priority groups on C2 would be the chlorine atom and the carboxylic acid group, while on C3 they would be the rest of the carbon chain and a hydrogen atom. The relative stability of the E and Z isomers could be determined through computational energy calculations.

Stereoisomerism: The carbon atom at position 5 (C5) is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, a carboxylate group, and the rest of the carbon chain. This gives rise to the possibility of two enantiomers, (R)-2,5-dichloro-4-oxohex-2-enedioate(2-) and (S)-2,5-dichloro-4-oxohex-2-enedioate(2-). The combination of geometric isomerism and stereoisomerism means that four possible stereoisomers could exist: (2E, 5R), (2E, 5S), (2Z, 5R), and (2Z, 5S).

Tautomerism: Keto-enol tautomerism is possible due to the presence of the ketone group and adjacent alpha-hydrogens. The ketone can exist in equilibrium with its enol form, 2,5-dichloro-4-hydroxyhex-2,4-dienedioate(2-). The relative stability of the keto and enol forms is influenced by factors such as solvent and electronic effects of the substituents. For simple ketones, the keto form is generally more stable.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂O₅²⁻ |

| IUPAC Name (acid form) | (2E)-2,5-dichloro-4-oxohex-2-enedioic acid |

| Chiral Centers | C5 |

| Geometric Isomers | E/Z at C2=C3 double bond |

| Tautomers | Keto-enol |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are powerful theoretical tools for understanding the electronic structure of molecules where experimental data is scarce. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) could be employed to investigate the electronic properties of 2,5-dichloro-4-oxohex-2-enedioate(2-).

These calculations would provide insights into:

Molecular Orbital (MO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.gov For 2,5-dichloro-4-oxohex-2-enedioate(2-), the HOMO would likely be associated with the negatively charged carboxylate groups, while the LUMO would be centered on the α,β-unsaturated ketone system, which acts as an electron acceptor. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. The electrostatic potential map would show the negative potential concentrated around the carboxylate oxygen atoms and the ketone oxygen, while positive potential would be expected near the hydrogen atoms. The chlorine atoms would also influence the electron distribution through their inductive and resonance effects.

Partial Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) would quantify the charge distribution on each atom. This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack.

| Computational Method | Information Yielded | Relevance |

| DFT (e.g., B3LYP) | Electron density, HOMO/LUMO energies, molecular geometry | Provides a balance of accuracy and computational cost for predicting electronic structure and reactivity. nih.gov |

| Hartree-Fock | Molecular orbitals, electronic energy | A foundational ab initio method, often a starting point for more complex calculations. |

| NBO Analysis | Atomic charges, orbital interactions | Gives a detailed picture of bonding and charge distribution. |

Conformational Analysis and Energetics

The flexibility of the single bonds in the carbon backbone of 2,5-dichloro-4-oxohex-2-enedioate(2-) allows for multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved computationally by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles).

Key rotational bonds in 2,5-dichloro-4-oxohex-2-enedioate(2-) include the C3-C4 and C4-C5 bonds. Rotation around these bonds will lead to different spatial arrangements of the functional groups. The relative energies of these conformers are influenced by:

Steric Hindrance: Repulsive interactions between bulky groups (like the chlorine atoms and carboxylate groups) will destabilize certain conformations.

Electronic Effects: Interactions between the pi systems of the double bond and the carbonyl group, as well as dipole-dipole interactions, will also play a role in determining conformational preferences.

Intramolecular Hydrogen Bonding: In the protonated (dicarboxylic acid) form, intramolecular hydrogen bonding between a carboxylic acid proton and the ketone oxygen or the other carboxylic acid group could stabilize certain conformations.

Computational methods like DFT can be used to optimize the geometry of different starting conformations and calculate their corresponding energies. The conformer with the lowest energy is the most stable. The energy differences between conformers can be used to determine their relative populations at a given temperature using the Boltzmann distribution. For chlorinated dicarboxylic acids, the introduction of chlorine atoms can increase the strain energy of the molecule. nih.govnih.gov

Reaction Mechanism Predictions through Computational Chemistry

Computational chemistry provides a powerful means to predict and understand the reaction mechanisms of 2,5-dichloro-4-oxohex-2-enedioate(2-). By mapping the potential energy surface for a given reaction, key features such as transition states and intermediates can be identified, and activation energies can be calculated. nih.govnih.gov

Based on its functional groups, 2,5-dichloro-4-oxohex-2-enedioate(2-) could undergo several types of reactions:

Nucleophilic Addition to the α,β-Unsaturated System: The C3 position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. Computational modeling could predict the feasibility of Michael-type additions with various nucleophiles.

Reactions at the Carbonyl Group: The ketone at C4 can undergo nucleophilic addition, similar to other ketones.

Nucleophilic Substitution at C5: The chlorine atom at the sp³-hybridized C5 could potentially be displaced by a nucleophile via an Sₙ2 mechanism.

Decarboxylation: Under certain conditions, dicarboxylic acids can undergo decarboxylation. Computational studies could explore the energy barriers for such reactions.

Dehalogenation: The carbon-chlorine bonds could be cleaved under reductive conditions. Computational methods have been used to predict the dehalogenation pathways of halogenated organic compounds. researchgate.net

For any proposed reaction, computational chemists can calculate the geometries and energies of the reactants, products, and any intermediates and transition states. This allows for the determination of the reaction's thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy). Such studies are valuable for predicting the most likely reaction pathways and for designing synthetic routes. nist.govrsc.org

Spectroscopic Methodologies for Structural Elucidation

The structure of 2,5-dichloro-4-oxohex-2-enedioate(2-) can be elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Principles of Nuclear Magnetic Resonance (NMR) for Structural Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,5-dichloro-4-oxohex-2-enedioate(2-), both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would show signals for the different types of protons in the molecule. The predicted chemical shifts (δ) would be influenced by the neighboring functional groups:

-CH(Cl)COO⁻ (at C5): The proton at C5 would be expected to appear as a doublet (split by the proton at C4) at a downfield chemical shift (likely in the range of 4.0-5.0 ppm) due to the deshielding effects of the adjacent chlorine and carboxylate groups.

-CH₂- (at C3): In the case of the Z-isomer, the proton at C3 would be a singlet. In the E-isomer, as indicated by the IUPAC name, there would be a proton at C3. Its chemical shift would be in the vinylic region, significantly downfield due to conjugation with the ketone and the presence of a chlorine on the same double bond.

-COOH (in the acid form): The carboxylic acid protons would appear as broad singlets at a very downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would show a signal for each carbon atom in a unique chemical environment. The predicted chemical shifts are:

-COO⁻ (C1 and C6): The carboxylate carbons would appear in the range of 170-185 ppm. libretexts.org

C=O (C4): The ketone carbonyl carbon would be found far downfield, typically in the 190-220 ppm range. libretexts.orgoregonstate.edu

C=C (C2 and C3): The sp²-hybridized carbons of the double bond would resonate in the 115-150 ppm region. libretexts.org The carbon attached to the chlorine (C2) would be expected at a different chemical shift than C3.

-CH(Cl)- (C5): The carbon bearing a chlorine atom would be expected in the range of 40-60 ppm.

Mass Spectrometry Techniques in Structural Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Ionization Techniques:

For a polar, charged molecule like 2,5-dichloro-4-oxohex-2-enedioate(2-), soft ionization techniques like Electrospray Ionization (ESI) would be most suitable. nih.gov ESI can analyze ions directly from solution, making it ideal for this dicarboxylate. In negative ion mode ESI-MS, the molecular ion would be observed at an m/z corresponding to the [M]²⁻ species or, more likely in the presence of a counter-ion, as [M-H]⁻ in its mono-deprotonated form.

Mass Analysis and Fragmentation:

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₆H₂Cl₂O₅²⁻).

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For 2,5-dichloro-4-oxohex-2-enedioate(2-), characteristic fragmentation pathways could include:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids and their anions.

Loss of HCl: Elimination of hydrogen chloride is another plausible fragmentation.

Cleavage of the Carbon-Carbon Bonds: The carbon backbone can fragment, particularly at bonds adjacent to functional groups. The α,β-unsaturated ketone moiety would also influence the fragmentation pattern.

Pathways for Chemical Synthesis of 2,5-Dichloro-4-oxohex-2-enedioate(2-) Precursors

The direct chemical synthesis of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is not extensively documented in the public domain. However, plausible synthetic pathways for its precursors can be devised based on established organic chemistry principles for the formation of α-keto acids and the halogenation of carbonyl compounds. A likely precursor to the target molecule is a 4-oxohex-2-enedioic acid derivative, which could then undergo dichlorination.

General methods for the synthesis of α-keto acids, a key functional group in the target compound, include the oxidation of various starting materials such as α-hydroxy acids, alkenes, and aryl halogen derivatives. mdpi.comorganic-chemistry.orgorganic-chemistry.org For instance, the oxidation of α-hydroxy acids to α-keto acids can be achieved with high chemoselectivity. organic-chemistry.org Another approach involves the synthesis of 4-oxoalkenoic acids through the oxidation of 2-alkylfurans. researchgate.net

Once a suitable 4-oxohex-2-enedioic acid or its ester is obtained, the next critical step would be selective dichlorination at the C2 and C5 positions. The α-halogenation of ketones is a well-known transformation and can be accomplished using various reagents under acidic or basic conditions. youtube.comlibretexts.org For the α-position adjacent to the ketone (C5), reagents like N-chlorosuccinimide (NCS) could be employed. researchgate.net The chlorination at the C2 position, which is part of an α,β-unsaturated system, could potentially be achieved through the reaction with elemental chlorine. nih.govresearchgate.net Radical chlorination has also been reported for dicarboxylic acids, presenting another possible route. nih.gov

A hypothetical synthetic route could involve the synthesis of a 4-oxohexenedioic acid diester, followed by selective α-chlorination at the C5 position, and subsequent chlorination at the C2 position. The final step would be the hydrolysis of the ester groups to yield the dicarboxylic acid.

Table 1: Potential Synthetic Strategies for Precursors of 2,5-Dichloro-4-oxohex-2-enedioate(2-)

| Precursor Type | Synthetic Approach | Key Reactions | Potential Reagents |

| 4-Oxoalkenoic Acid | Oxidation of 2-Alkylfurans | Oxidation | Sodium chlorite |

| α-Keto Acid | Oxidation of α-Hydroxy Acid | Oxidation | 2-Azaadamantane N-oxyl (AZADO), O₂ |

| α-Keto Acid | Oxidation of Alkenes | Oxidation | TBHP, Iron nanocomposite catalyst |

| Dichlorinated Ketone | α-Halogenation of Ketone | Electrophilic Halogenation | N-Chlorosuccinimide (NCS), SO₂Cl₂ |

| Dichlorinated Dicarboxylic Acid | Radical Halogenation | Radical Chlorination | t-BuOCl, light irradiation |

Derivatization Strategies for Analytical and Research Purposes

For the analysis of dicarboxylic acids like 2,5-Dichloro-4-oxohex-2-enedioate(2-), especially in complex matrices, derivatization is often a necessary step to improve volatility, thermal stability, and chromatographic behavior, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.govnih.gov The two primary derivatization techniques for carboxylic acids are silylation and esterification. researchgate.netnih.govcolostate.edu

Silylation involves the replacement of acidic protons with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). researchgate.netnih.gov Silylation is known to produce derivatives with good thermal stability and is effective for low molecular weight dicarboxylic acids, offering low detection limits. nih.gov

Esterification, typically methylation or butylation, is another widely used method. researchgate.netnih.gov A common reagent for this is boron trifluoride in an alcohol (e.g., BF₃/butanol). nih.gov Esterification converts the polar carboxylic acid groups into less polar esters, which are more suitable for GC analysis.

For liquid chromatography-mass spectrometry (LC-MS/MS) analysis, derivatization can be employed to enhance ionization efficiency and sensitivity. One such strategy is charge-reversal derivatization using a reagent like dimethylaminophenacyl bromide (DmPABr). longdom.org This method converts the negatively charged carboxylate groups into positively charged derivatives, which can lead to significantly lower limits of detection. longdom.org

Table 2: Common Derivatization Reagents for Dicarboxylic Acid Analysis

| Derivatization Method | Reagent | Analytical Technique | Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | High reproducibility, low detection limits |

| Silylation | trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) | GC-MS | Effective for a range of carboxylic acids |

| Esterification | Boron trifluoride/Butanol (BF₃/Butanol) | GC-MS | Produces stable ester derivatives |

| Charge-Reversal | Dimethylaminophenacyl Bromide (DmPABr) | LC-MS/MS | Greatly enhances sensitivity |

Examination of Non-Enzymatic Reaction Mechanisms Involving the Compound

The structure of 2,5-Dichloro-4-oxohex-2-enedioate(2-) contains an α,β-unsaturated carbonyl moiety, which is a reactive functional group susceptible to non-enzymatic reactions. One significant reaction is the addition of halogens across the carbon-carbon double bond. nih.govresearchgate.net

In the context of water treatment and disinfection, α,β-unsaturated carbonyl compounds have been shown to react readily with free chlorine (hypochlorous acid/hypochlorite). nih.govresearchgate.net The reaction mechanism typically involves the electrophilic attack of chlorine on the double bond. This can lead to the formation of chlorinated and potentially more highly halogenated byproducts. The reactivity is influenced by the pH and the specific structure of the unsaturated carbonyl compound.

Another potential non-enzymatic transformation could be decarboxylation, particularly under thermal stress. α-keto acids are known to be susceptible to losing carbon dioxide. organic-chemistry.org The presence of two chlorine atoms may influence the stability of the molecule and its propensity to undergo such reactions.

Furthermore, the abiotic formation of α-keto acids from amino acids has been demonstrated under plausible prebiotic conditions, involving transamination and β-elimination reactions. nih.gov While this does not describe a reaction of 2,5-Dichloro-4-oxohex-2-enedioate(2-), it points to potential non-enzymatic pathways for the formation of its core α-keto acid structure in certain environments.

Biochemical Roles and Metabolic Intermediacy

Occurrence and Identification in Biological Systems

The presence of 2,5-Dichloro-4-oxohex-2-enedioate(2-) has been documented in both microbial and mammalian metabolomes, highlighting its relevance across different domains of life.

2,5-Dichloro-4-oxohex-2-enedioate has been identified as a metabolite produced by the bacterium Escherichia coli (strain K12, MG1655). nih.gov Its more significant role, however, lies in its function as an intermediate in the biodegradation pathways of chlorinated xenobiotics in various soil bacteria. For instance, it is a component of the metabolic pathway for the degradation of lindane (γ-hexachlorocyclohexane), a historically prevalent organochlorine insecticide. nih.govnih.gov Microorganisms capable of degrading such compounds play a crucial role in environmental bioremediation.

Table 1: Documented Presence of 2,5-Dichloro-4-oxohex-2-enedioate in Microbial Systems

| Organism/System | Context of Occurrence | Reference |

| Escherichia coli (K12, MG1655) | Endogenous metabolite | nih.gov |

| Microbial Consortia | Intermediate in the degradation of lindane (γ-hexachlorocyclohexane) | nih.gov |

The Human Metabolome Database (HMDB), a comprehensive resource of small molecule metabolites found in the human body, includes 2,5-Dichloro-4-oxohex-2-enedioate under the identifier HMDB0060363. nih.govhmdb.cahmdb.ca The database notes that this compound is found in living organisms, from bacteria to humans. hmdb.ca Its classification as a medium-chain keto acid and a halogenated fatty acid derivative suggests its potential origin from the metabolism of foreign compounds. hmdb.cametabolomicsworkbench.org

Involvement in Established Metabolic Pathways

The primary established role of 2,5-Dichloro-4-oxohex-2-enedioate is as an intermediate in catabolic pathways that break down man-made chemical compounds.

The most well-documented role of 2,5-Dichloro-4-oxohex-2-enedioate is its participation in the aerobic degradation pathway of lindane. nih.gov This pathway is initiated by a series of enzymatic reactions that convert lindane into more water-soluble and less chlorinated intermediates. Key intermediates in this pathway include 2,5-dichlorophenol (B122974) (2,5-DCP) and 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.gov The compound 2,5-Dichloro-4-oxohex-2-enedioate emerges from the subsequent downstream processing of these chlorinated aromatic structures, positioning it as a critical link in the complete mineralization of the original pollutant.

Xenobiotic metabolism refers to the set of metabolic pathways that modify foreign chemical compounds. genome.jp Lindane is a classic example of a xenobiotic, having been widely used as an agricultural insecticide. nih.gov The degradation of lindane by microorganisms is a form of xenobiotic metabolism essential for detoxifying contaminated environments. As an intermediate in this degradation pathway, 2,5-Dichloro-4-oxohex-2-enedioate is a clear example of a xenobiotic metabolite. Its formation is a step in transforming a complex, toxic molecule into simpler compounds that can be integrated into central metabolic cycles.

Enzymatic Transformations and Catalysis

The conversion of chlorinated compounds into and out of the 2,5-Dichloro-4-oxohex-2-enedioate intermediate is catalyzed by a specific set of enzymes. In the aerobic degradation of lindane by sphingomonads, a series of enzymes collectively known as "Lin" enzymes are responsible for the catabolic process. nih.gov

The upstream pathway converts lindane to 2,5-dichlorohydroquinone (2,5-DCHQ) through the action of enzymes including LinA (dehydrochlorinase), LinB (halidohydrolase), and LinC (dehydrogenase). nih.gov The downstream pathway, which metabolizes 2,5-DCHQ, involves enzymes such as LinD (reductive dechlorinase) and LinE (ring-cleavage dioxygenase). nih.gov It is within this downstream sequence of reactions that 2,5-Dichloro-4-oxohex-2-enedioate is formed and subsequently transformed. The enzymatic steps involve the opening of the aromatic ring of 2,5-DCHQ and subsequent dechlorination and oxidation reactions to yield metabolites that can enter the tricarboxylic acid (TCA) cycle.

Table 2: Key Enzymes in the Aerobic Lindane Degradation Pathway

| Enzyme | Name | Function in Pathway | Reference |

| LinA | Dehydrochlorinase | Upstream: Initial dechlorination steps | nih.gov |

| LinB | Halidohydrolase | Upstream: Hydrolytic dechlorination | nih.gov |

| LinC | Dehydrogenase | Upstream: Formation of 2,5-DCHQ | nih.gov |

| LinD | Reductive dechlorinase | Downstream: Dechlorination of ring-cleavage products | nih.gov |

| LinE | Ring-cleavage dioxygenase | Downstream: Opens the aromatic ring of 2,5-DCHQ | nih.gov |

| LinF | Maleylacetate reductase | Downstream: Further metabolism towards the TCA cycle | nih.gov |

Enzyme Characterization and Reaction Specificity for Related Transformations

While specific enzymes that directly synthesize or degrade 2,5-dichloro-4-oxohex-2-enedioate(2-) are not prominently characterized, the metabolic pathway for pentachlorophenol (B1679276) (PCP) in the soil bacterium Sphingobium chlorophenolicum offers a well-studied model for transformations of related chlorinated molecules. eurochlor.orgacs.org The enzymes in this pathway are responsible for the detoxification and mineralization of PCP, a toxic pesticide. eurochlor.orgacs.org This process involves a series of enzymes that handle chlorinated hydroquinones and their ring-cleavage products. eurochlor.orgacs.org

The initial steps of PCP degradation in S. chlorophenolicum involve the following key enzymes:

Pentachlorophenol 4-monooxygenase (PcpB): This enzyme initiates the pathway by hydroxylating PCP to tetrachlorobenzoquinone (TCBQ). eurochlor.org

Tetrachlorobenzoquinone Reductase (PcpD): This enzyme reduces the toxic TCBQ to the less toxic tetrachlorohydroquinone (B164984) (TCHQ). researchgate.net

Tetrachlorohydroquinone Dehalogenase (PcpC): This enzyme sequentially removes chlorine atoms from TCHQ, first producing trichlorohydroquinone (TriCHQ) and then 2,6-dichlorohydroquinone (B128265) (DCHQ). nih.gov

2,6-Dichlorohydroquinone Dioxygenase (PcpA): This enzyme catalyzes the Fe(II)-dependent ring cleavage of DCHQ to produce 2-chloromaleylacetate. eurochlor.orgacs.org

These enzymes demonstrate specificity for chlorinated substrates, and their characterization provides insight into the types of biocatalytic processes that could involve intermediates like 2,5-dichloro-4-oxohex-2-enedioate(2-).

Table 1: Characteristics of Enzymes in the Pentachlorophenol Degradation Pathway of Sphingobium chlorophenolicum

| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor/Prosthetic Group |

|---|---|---|---|---|

| Pentachlorophenol 4-monooxygenase | pcpB | Pentachlorophenol | Tetrachlorobenzoquinone | FAD, NADPH |

| Tetrachlorobenzoquinone Reductase | pcpD | Tetrachlorobenzoquinone | Tetrachlorohydroquinone | NADH |

| Tetrachlorohydroquinone Dehalogenase | pcpC | Tetrachlorohydroquinone, Trichlorohydroquinone | Trichlorohydroquinone, 2,6-Dichlorohydroquinone | Glutathione (B108866) (GSH) |

Mechanistic Enzymology of Associated Biocatalytic Processes

The mechanistic details of enzymes from the PCP degradation pathway in S. chlorophenolicum have been a subject of detailed research, particularly for tetrachlorohydroquinone dehalogenase (PcpC).

Tetrachlorohydroquinone Dehalogenase (PcpC):

This enzyme is a fascinating example of catalytic evolution, belonging to the glutathione S-transferase (GST) superfamily. nih.gov However, unlike typical GSTs that catalyze the conjugation of glutathione (GSH) to an electrophilic substrate, PcpC utilizes two equivalents of GSH in a more complex reductive dehalogenation reaction. nih.govresearchgate.net

The proposed mechanism involves several key steps:

The first molecule of GSH acts as a nucleophile, attacking the chlorinated hydroquinone (B1673460) substrate to form a glutathione conjugate. nih.gov This is the ancestral reaction of the GST superfamily.

This is followed by the elimination of a chloride ion.

A second, distinct role for GSH is in the final step of the catalytic cycle. nih.gov The dehalogenation reaction results in the formation of a disulfide bond between a cysteine residue in the enzyme's active site (Cys 13) and a glutathione molecule. nih.gov

A second equivalent of GSH is required for a thiol-disulfide exchange reaction that regenerates the free, active enzyme and releases glutathione disulfide (GSSG). nih.govresearchgate.net

This detailed understanding of the PcpC mechanism, with its use of glutathione for both nucleophilic attack and redox recycling, highlights the complex chemistry required to break down stable, chlorinated aromatic structures into simpler aliphatic compounds.

Environmental Biotransformation and Remediation Research

Microbial Biodegradation Pathways

The microbial degradation of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is a critical step in the mineralization of certain xenobiotic compounds. While this compound is not typically a primary environmental contaminant itself, its formation and subsequent breakdown are integral to the complete detoxification of various pollutants.

Identification of Degrading Microorganisms

Direct microbial degradation of 2,5-Dichloro-4-oxohex-2-enedioate(2-) as a sole carbon and energy source is not extensively documented in scientific literature. However, its presence as a metabolite has been identified in specific microorganisms known for their ability to degrade chlorinated aromatic compounds.

One of the key organisms implicated in the metabolism of compounds leading to the formation of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is the bacterium Escherichia coli (strain K12, MG1655). nih.gov This suggests that the enzymatic machinery necessary to process this intermediate may be present in common soil and gut bacteria.

Furthermore, the formation of this compound is noted in the degradation pathway of pentachlorophenol (B1679276) (PCP), a highly toxic and persistent environmental pollutant. researchgate.netethz.ch Microorganisms capable of degrading PCP, such as Sphingobium chlorophenolicum (formerly Flavobacterium sp. ATCC 39723), are therefore relevant to the study of 2,5-Dichloro-4-oxohex-2-enedioate(2-)'s fate in the environment. researchgate.net Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of chlorinated organic compounds and may play a role in the transformation of this intermediate. nih.gov

Characterization of Degradation Intermediates and Products

The degradation pathway involving 2,5-Dichloro-4-oxohex-2-enedioate(2-) is best understood in the context of pentachlorophenol (PCP) metabolism. In organisms like Sphingobium chlorophenolicum, PCP is initially hydroxylated and subsequently undergoes reductive dehalogenation to form tetrachlorohydroquinone (B164984) and then 2,6-dichlorohydroquinone (B128265). researchgate.net

The key enzymatic step leading to the formation of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is the ring cleavage of 2,6-dichlorohydroquinone. This reaction is catalyzed by a dioxygenase enzyme. researchgate.netethz.ch The resulting 2,5-Dichloro-4-oxohex-2-enedioate is an aliphatic dicarboxylic acid.

The subsequent steps in the degradation of 2,5-Dichloro-4-oxohex-2-enedioate(2-) are less clearly defined in the available literature. However, based on general principles of microbial metabolism of chlorinated aliphatic compounds, the pathway likely involves further dehalogenation and oxidation. cambridge.orgarizona.edu These reactions would ultimately lead to the formation of central metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

Theoretical Prediction of Environmental Fate and Degradation Routes

The environmental fate of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is intrinsically linked to the presence and activity of microbial populations capable of degrading chlorinated hydrocarbons. As a dicarboxylic acid, it is expected to be relatively water-soluble and thus mobile in aqueous environments.

Theoretical degradation pathways suggest that the chlorine atoms on the molecule are susceptible to microbial dehalogenases. These enzymes can replace the chlorine atoms with hydroxyl groups, making the molecule less toxic and more amenable to further breakdown. The presence of the oxo group and the double bond also provides potential sites for enzymatic attack by oxidoreductases.

Given its structure as a medium-chain keto acid, it is plausible that once dehalogenated, the carbon skeleton of 2,5-Dichloro-4-oxohex-2-enedioate(2-) can be processed through pathways similar to those for fatty acid metabolism, such as beta-oxidation, leading to its eventual entry into central metabolism. hmdb.ca

Bioremediation Research Contexts

Research into the biodegradation of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is highly relevant in the context of bioremediation of sites contaminated with chlorinated pollutants, particularly pentachlorophenol (PCP) and other chloroaromatic compounds. clu-in.org Understanding the complete metabolic pathway, including the fate of intermediates like 2,5-Dichloro-4-oxohex-2-enedioate(2-), is crucial for developing effective and predictable bioremediation strategies.

The efficiency of bioremediation can be limited by the accumulation of toxic intermediates. Therefore, ensuring that the microbial consortia present at a contaminated site possess the full enzymatic capacity to degrade not only the parent pollutant but also all its metabolic byproducts is essential for successful cleanup.

Future research in this area will likely focus on isolating and characterizing the specific enzymes and microbial strains responsible for the complete mineralization of 2,5-Dichloro-4-oxohex-2-enedioate(2-). This knowledge could be applied to engineer more robust and efficient microbial systems for the bioremediation of a wide range of chlorinated environmental contaminants.

Advanced Analytical Research and Method Development

Development of Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for isolating specific analytes from a mixture. For a polar, non-volatile compound like 2,5-dichloro-4-oxohex-2-enedioate(2-), both gas and liquid chromatography offer viable, albeit different, approaches for separation and detection.

Gas Chromatography (GC) Direct analysis of this dicarboxylic acid by GC is challenging due to its low volatility and thermal instability. Therefore, derivatization is a necessary prerequisite to convert the polar carboxyl groups into more volatile and thermally stable esters. A common approach involves methylation or silylation.

Methylation: Using reagents like diazomethane or methanol with an acid catalyst (e.g., BF₃) converts the carboxylic acid groups (-COOH) to methyl esters (-COOCH₃).

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. Detection is often achieved using a mass spectrometer (GC-MS) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.govepa.gov

Liquid Chromatography (LC) High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar, non-volatile organic acids without the need for derivatization. mdpi.comnih.gov Reversed-phase (RP) chromatography is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation of 2,5-dichloro-4-oxohex-2-enedioate(2-) can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is critical; maintaining it at a low value (e.g., < 3) using an acid like formic acid or phosphoric acid ensures the carboxyl groups are protonated, leading to better retention and sharper peak shapes on the C18 column. Detection can be performed using a UV detector, as the α,β-unsaturated ketone chromophore absorbs UV light, or more powerfully, by coupling the LC system to a mass spectrometer (LC-MS). nih.govjsbms.jpresearchgate.net

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Key Considerations |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Requires derivatization (e.g., methylation, silylation) to increase volatility. |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilane (C18) | Water/Acetonitrile gradient with 0.1% Formic Acid | Mass Spectrometry (MS), UV-Vis Detector | Ideal for polar, non-volatile acids. pH control of the mobile phase is crucial. |

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and profiling of metabolites like 2,5-dichloro-4-oxohex-2-enedioate(2-) in complex samples. frontiersin.org Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a critical step in identifying unknown compounds.

For the neutral form of the target compound, 2,5-dichloro-4-oxohex-2-enedioic acid (C₆H₄Cl₂O₅), the exact mass can be calculated. This precise measurement helps distinguish it from other molecules with the same nominal mass. A key feature in the mass spectrum of a chlorinated compound is the distinct isotopic pattern produced by chlorine's two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule with two chlorine atoms, like the target compound, will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1, which serves as a definitive confirmation of the number of chlorine atoms.

Tandem mass spectrometry (MS/MS) further aids in structural elucidation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. For 2,5-dichloro-4-oxohex-2-enedioate, expected fragmentation pathways could include the neutral loss of water (H₂O), carbon dioxide (CO₂), and cleavage at the carbon-chlorine bonds.

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Isotopic Pattern (Relative Intensity) | Notes |

|---|---|---|---|---|

| [M-H]⁻ (Singly charged anion) | C₆H₃Cl₂O₅⁻ | 224.9357 | m/z 224.9 (100%), 226.9 (65%), 228.9 (10%) | Expected ion in negative mode ESI-MS. |

| [M-H-CO₂]⁻ | C₅H₃Cl₂O₃⁻ | 180.9408 | m/z 180.9 (100%), 182.9 (65%), 184.9 (10%) | Loss of carbon dioxide from a carboxyl group. |

| [M-H-HCl]⁻ | C₆H₂ClO₅⁻ | 188.9645 | m/z 188.9 (100%), 190.9 (32%) | Loss of hydrogen chloride. |

Advanced NMR Spectroscopy Applications in Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds. organicchemistrydata.org While HRMS provides elemental composition, NMR reveals the connectivity of atoms, allowing for the complete structural elucidation of metabolites like 2,5-dichloro-4-oxohex-2-enedioate(2-).

One-dimensional (1D) NMR

¹H NMR: The structure of 2,5-dichloro-4-oxohex-2-enedioic acid (C₆H₄Cl₂O₅) contains two chemically distinct protons. One is a vinylic proton on the carbon-carbon double bond, and the other is on the carbon adjacent to a chlorine atom and a carbonyl group. The vinylic proton would appear as a singlet, likely downfield due to the electron-withdrawing effects of the chlorine and carboxyl groups. The second proton would also be a singlet and significantly downfield.

¹³C NMR: A ¹³C NMR spectrum would show six distinct carbon signals corresponding to the two carboxyl carbons, the carbonyl carbon, the two sp² carbons of the double bond, and the one sp³ carbon.

Two-dimensional (2D) NMR For complex mixtures or for unambiguous structure confirmation, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, no H-H coupling is expected, so no cross-peaks would be observed, confirming the isolated nature of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it reveals correlations between protons and carbons that are two or three bonds away. For 2,5-dichloro-4-oxohex-2-enedioate, HMBC would show correlations from the vinylic proton to the adjacent carboxyl carbon and the carbonyl carbon, confirming the core structure of the molecule.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| ¹H | H on C3 | ~6.5 - 7.0 | Singlet | C1, C2, C4 |

| ¹H | H on C5 | ~4.5 - 5.0 | Singlet | C4, C6 |

| ¹³C | C1 (Carboxyl) | ~165 - 175 | - | - |

| ¹³C | C2 (Vinylic) | ~130 - 140 | - | - |

| ¹³C | C3 (Vinylic) | ~125 - 135 | - | - |

| ¹³C | C4 (Ketone) | ~190 - 200 | - | - |

| ¹³C | C5 (CH-Cl) | ~60 - 70 | - | - |

| ¹³C | C6 (Carboxyl) | ~170 - 180 | - | - |

Integration of Omics Technologies for Comprehensive Analysis

To fully comprehend the biological significance of 2,5-dichloro-4-oxohex-2-enedioate(2-), it is essential to move beyond the analysis of a single molecule and adopt a systems biology approach. The integration of various "omics" technologies provides a holistic view of the cellular processes in which this metabolite is involved. mdpi.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. Untargeted metabolomics, using techniques like LC-HRMS, can identify and quantify hundreds to thousands of metabolites simultaneously. The detection and changing levels of 2,5-dichloro-4-oxohex-2-enedioate(2-) under different conditions (e.g., exposure of a microbial culture to a chlorinated pollutant) provide direct evidence of its role in a metabolic pathway. frontiersin.org

Genomics and Transcriptomics: By sequencing the genome (genomics) and analyzing gene expression via RNA sequencing (transcriptomics) of an organism that produces this metabolite, researchers can identify the genes and transcripts encoding the enzymes responsible for its synthesis and further degradation. For example, the presence of 2,5-dichloro-4-oxohex-2-enedioate(2-) could be correlated with the upregulation of genes encoding for specific dehalogenases or oxidoreductases.

Proteomics: This involves the large-scale analysis of proteins. By identifying and quantifying the proteins present in the organism, proteomics can confirm that the enzymes predicted by genomics and transcriptomics are actually being produced and are active in the cell.

By integrating these omics datasets, a complete picture emerges. For instance, observing an increase in the abundance of 2,5-dichloro-4-oxohex-2-enedioate(2-) (metabolomics) simultaneously with the increased expression of a specific dehalogenase gene (transcriptomics) and the corresponding enzyme (proteomics) provides powerful, multi-layered evidence for the function of that gene in the specific biodegradation pathway. mdpi.com

| Omics Layer | Analytical Technique | Information Gained | Example Finding |

|---|---|---|---|

| Metabolomics | LC-HRMS | Identification and quantification of metabolites. | 2,5-Dichloro-4-oxohex-2-enedioate(2-) accumulates when microbes are exposed to pollutant X. |

| Transcriptomics | RNA-Sequencing | Measures gene expression levels (mRNA). | Gene dhgA is significantly upregulated in the presence of pollutant X. |

| Proteomics | LC-MS/MS | Identification and quantification of proteins. | The enzyme Dehalogenase A (encoded by dhgA) is abundant in cells degrading pollutant X. |

| Integrated View | Correlation across all layers. | The dhgA gene product, Dehalogenase A, is responsible for a step in the degradation of pollutant X that produces 2,5-Dichloro-4-oxohex-2-enedioate(2-). |

Future Research Directions and Open Questions

Exploration of Undiscovered Metabolic and Synthetic Pathways

The complete metabolic fate and potential synthetic origins of 2,5-Dichloro-4-oxohex-2-enedioate(2-) are not yet fully elucidated, presenting a key area for future investigation.

Metabolic Pathways: 2,5-Dichloro-4-oxohex-2-enedioate(2-) has been identified as a metabolite in organisms such as Escherichia coli. rsc.org However, the specific enzymatic reactions leading to its formation and degradation are not well-defined. Future research should focus on identifying and characterizing the enzymes and metabolic routes involved. The metabolism of related compounds, such as other keto acids and chlorinated paraffins, can offer valuable clues. For instance, studies on keto acid metabolism have highlighted the role of transaminases and dehydrogenases in their synthesis and degradation. nih.govnih.govresearchgate.net Research into chlorinated paraffin (B1166041) metabolism has shown that processes like dechlorination and oxidation can lead to the formation of various metabolites, including ketones and carboxylic acids. oaepublish.com Investigating analogous pathways for 2,5-Dichloro-4-oxohex-2-enedioate(2-) could reveal novel biological mechanisms for the processing of halogenated organic compounds. The discovery of a new family of keto metabolites and their associated metabolic shunt pathway suggests that our understanding of ketosis and its metabolic consequences is still expanding. technologynetworks.com

Synthetic Pathways: From a synthetic chemistry perspective, developing efficient and environmentally friendly methods for producing 2,5-Dichloro-4-oxohex-2-enedioate(2-) and related dicarboxylic acids is a significant challenge. researchgate.net Current research in green chemistry is exploring the use of renewable feedstocks and biocatalysis for the synthesis of dicarboxylic acids. rsc.org For example, methods for the synthesis of dicarboxylic acids from amino acids and through palladium-catalyzed dicarbonylation of allylic alcohol have been reported. acs.org A recently developed eco-friendly method for making chlorine-based materials for drugs and chemicals using a photocatalytic process with iron and sulfur catalysts could be adapted for the targeted chlorination of precursor molecules to synthesize 2,5-Dichloro-4-oxohex-2-enedioate(2-). rice.edusciencedaily.com Exploring these avenues could lead to sustainable production methods for this and other valuable dichlorinated compounds.

Refined Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like 2,5-Dichloro-4-oxohex-2-enedioate(2-), guiding experimental research.

Future efforts in computational modeling should aim to:

Model Biological Interactions: Utilize molecular docking and molecular dynamics simulations to understand how 2,5-Dichloro-4-oxohex-2-enedioate(2-) interacts with biological macromolecules, such as enzymes. This can help in identifying potential metabolic enzymes and understanding its biological activity. The modeling of halogen bonds has become increasingly important in medicinal chemistry for understanding drug-receptor interactions. nih.govacs.org

Develop Quantitative Structure-Activity Relationships (QSAR): Establish QSAR models to correlate the structural features of 2,5-Dichloro-4-oxohex-2-enedioate(2-) and related compounds with their biological or toxicological effects. nih.gov This can aid in predicting the potential impact of this and similar molecules.

| Research Area in Computational Modeling | Potential Impact on Understanding 2,5-Dichloro-4-oxohex-2-enedioate(2-) |

| Predictive Reactivity Modeling | Elucidation of degradation pathways and environmental persistence. |

| Biological Interaction Simulations | Identification of metabolic enzymes and potential biological targets. |

| QSAR Model Development | Prediction of biological activity and potential toxicity. |

Novel Applications in Biocatalysis and Green Chemistry

The unique chemical structure of 2,5-Dichloro-4-oxohex-2-enedioate(2-) suggests its potential use as a building block in biocatalysis and green chemistry.

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. rsc.orgspinchem.com Future research could explore the use of enzymes to transform 2,5-Dichloro-4-oxohex-2-enedioate(2-) into valuable chiral compounds for the pharmaceutical and fine chemical industries. nih.govnih.govquizlet.com The presence of multiple functional groups (two carboxylic acids, a ketone, and two chlorine atoms) makes it a versatile starting material for enzymatic synthesis.

Green Chemistry: In the context of green chemistry, 2,5-Dichloro-4-oxohex-2-enedioate(2-) could serve as a platform molecule for the synthesis of novel polymers or other materials. Its dichlorinated nature could impart specific properties, such as flame retardancy or altered chemical resistance, to the resulting products. Investigating the polymerization of this compound or its derivatives could open up new avenues for the development of sustainable materials.

Advancements in Analytical Methodologies for Trace Detection and Structural Confirmation

The accurate detection and characterization of 2,5-Dichloro-4-oxohex-2-enedioate(2-) in complex matrices are crucial for both metabolic studies and environmental monitoring.

Trace Detection: Developing highly sensitive and selective analytical methods for the trace detection of 2,5-Dichloro-4-oxohex-2-enedioate(2-) is an ongoing research need. While techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used for analyzing chlorinated organic compounds, challenges remain in achieving low detection limits in complex samples. chromatographyonline.comrestek.com Future research could focus on:

Advanced Sample Preparation: Improving extraction and pre-concentration techniques to enhance detection sensitivity. nist.gov

Novel Detection Systems: Exploring the use of halogen-specific detectors (XSD) or advanced mass spectrometry techniques like high-resolution mass spectrometry (HRMS) to improve selectivity and reduce interferences. nih.gov

Sensor Development: Creating novel sensors, potentially based on molecularly imprinted polymers (MIPs), for the rapid and on-site detection of 2,5-Dichloro-4-oxohex-2-enedioate(2-). acs.org

Structural Confirmation: Unambiguous structural confirmation is essential for the correct identification of 2,5-Dichloro-4-oxohex-2-enedioate(2-) and its metabolites. A combination of analytical techniques is typically required for this purpose.

| Analytical Technique | Application in the Study of 2,5-Dichloro-4-oxohex-2-enedioate(2-) |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework and the relative positions of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, aiding in identification. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline form. alfa-chemistry.com |

Future work should focus on applying these techniques in a concerted manner to fully characterize 2,5-Dichloro-4-oxohex-2-enedioate(2-) and any newly discovered related compounds. alfa-chemistry.com

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 2,5-Dichloro-4-oxohex-2-enedioate(2-) in environmental samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for polar organic compounds. Key steps include:

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices like stormwater runoff .

- Ionization and Fragmentation: Employ electrospray ionization (ESI) in negative ion mode, monitoring characteristic fragment ions (e.g., m/z 225.9442 and 253.9242) for quantification .

- Calibration: Prepare external standards in a matrix-matched solution to account for ion suppression/enhancement effects.

Basic: What synthetic challenges are associated with 2,5-Dichloro-4-oxohex-2-enedioate(2-), and how can reaction conditions be optimized?

Methodological Answer:

Challenges include regioselective chlorination and stabilization of the α,β-unsaturated ketone moiety. Optimization strategies:

- Chlorination Control: Use N-chlorosuccinimide (NCS) in anhydrous dichloromethane at 0–5°C to minimize over-chlorination .

- Stabilization: Add radical inhibitors like BHT (butylated hydroxytoluene) to prevent polymerization of the conjugated enedioate system.

- Purification: Employ gradient elution via reversed-phase HPLC to separate isomers and byproducts .

Advanced: How can computational methods elucidate the electronic structure and reactivity of 2,5-Dichloro-4-oxohex-2-enedioate(2-)?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) are critical for:

- Reactivity Prediction: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Solvent Effects: Use the polarizable continuum model (PCM) to simulate aqueous-phase behavior, correlating with experimental solubility data .

- Mechanistic Insights: Model potential degradation pathways, such as hydrolysis or photolysis, by tracking bond dissociation energies .

Advanced: How does 2,5-Dichloro-4-oxohex-2-enedioate(2-) interact with dissolved organic matter (DOM) in aquatic systems?

Methodological Answer:

- Binding Studies: Use fluorescence quenching titration with humic acid analogs to determine binding constants (K~binding~) .

- Competitive Interactions: Employ size-exclusion chromatography (SEC) coupled with UV-Vis spectroscopy to assess competition with metal ions (e.g., Fe³⁺) for DOM binding sites .

- Environmental Impact: Design mesocosm experiments to evaluate how DOM-complexed forms alter bioavailability and persistence in sediment-water systems .

Data Contradiction: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Standardization: Cross-reference spectra with authentic synthetic standards and databases (e.g., NIST Chemistry WebBook) to confirm peak assignments .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to distinguish overlapping signals in crowded spectral regions .

- Collaborative Validation: Share raw data via open-access platforms (e.g., Zenodo) for peer verification, addressing potential solvent or pH artifacts .

Experimental Design: How to investigate the environmental persistence of 2,5-Dichloro-4-oxohex-2-enedioate(2-)?

Methodological Answer:

- Half-Life Studies: Conduct photolysis experiments using simulated sunlight (Xe arc lamp) and monitor degradation kinetics via LC-MS .

- Microcosm Setup: Replicate aerobic/anaerobic sediment conditions to assess microbial degradation pathways .

- Statistical Rigor: Apply ANOVA or mixed-effects models to analyze variability across replicates, ensuring confidence intervals are reported .

Best Practices: How to ensure reproducibility in studies involving 2,5-Dichloro-4-oxohex-2-enedioate(2-)?

Methodological Answer:

- Protocol Documentation: Detail synthetic routes, purification steps, and instrument parameters (e.g., LC gradient programs) in supplementary materials .

- Quality Control: Include internal standards (e.g., deuterated analogs) in every analytical batch to correct for instrument drift .

- Open Science: Deposit spectral data, crystallographic files (if available), and raw kinetic datasets in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.